Adamantan-1-amine sulfate

Description

BenchChem offers high-quality Adamantan-1-amine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantan-1-amine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

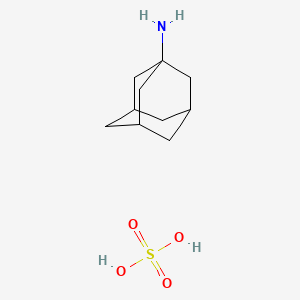

adamantan-1-amine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRGINNCKYSSTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954456 |

Source

|

| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-23-8, 32793-63-8 |

Source

|

| Record name | Amantadine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Adamantan-1-amine Sulfate – Physicochemical Profiling and Analytical Characterization

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a distinct salt form of the primary tricyclic amine amantadine.[1] While the hydrochloride salt is more ubiquitous in immediate-release formulations due to its high aqueous solubility, the sulfate salt (2:1 stoichiometry) exhibits a markedly different solubility profile, rendering it a critical candidate for sustained-release applications and specialized formulation matrices.

This technical guide provides a rigorous examination of the sulfate salt's physicochemical properties, distinguishing it from its hydrochloride counterpart. It details the dual-mechanism pharmacology (NMDA antagonism and M2 channel blockade) and provides validated, self-verifying analytical protocols to overcome the molecule's lack of a native chromophore.

Physicochemical Identity & Solid-State Properties[2]

The sulfate salt acts as a stable, non-hygroscopic to slightly hygroscopic crystalline solid. Its defining characteristic is its reduced aqueous solubility compared to the hydrochloride form, a property utilized to modulate dissolution rates in pharmacokinetic profiling.

Key Chemical Data[1][3][4][5]

| Property | Specification | Technical Note |

| Chemical Name | Adamantan-1-amine Sulfate | Often referred to as Bis(1-adamantylammonium) sulfate |

| CAS Number | 31377-23-8 | Distinct from HCl salt (665-66-7) and Free Base (768-94-5) |

| Molecular Formula | Stoichiometry is 2:1 (Base:Acid) | |

| Molecular Weight | 400.6 g/mol | Significant mass increase over free base (151.25 g/mol ) |

| Appearance | White crystalline powder | Hexagonal/Tetrahedral crystal habit |

| Melting Point | ~300°C (Decomposes) | Sublimes at high temperatures before distinct melt |

| Solubility (Water) | < 20 mg/mL (< 2%) | Critical: Much lower than HCl salt (> 400 mg/mL) |

| pH (10% Slurry) | 4.0 – 6.0 | Acidic nature of the sulfate anion |

| pKa | 10.1 – 10.8 (Amine) | Highly basic core; exists as cation at physiological pH |

Structural Formation & Stoichiometry

The formation of the sulfate salt involves the protonation of two adamantane amine units by a single diprotic sulfuric acid molecule, creating a stable lattice structure.

Pharmacological Mechanism & Biological Interface[1][3]

Amantadine sulfate operates via two distinct mechanisms dependent on the biological target. Its lipophilic adamantane cage allows it to traverse the blood-brain barrier (BBB) effectively.

Dual-Action Pathway

-

Virology (Influenza A): It acts as an M2 proton channel blocker.[2][3][4] By occluding the M2 pore, it prevents the acidification of the viral interior required for the dissociation of ribonucleoproteins (uncoating), thereby halting replication.

-

Neurology (Parkinson’s/Dyskinesia): It functions as a weak, non-competitive antagonist of the NMDA receptor.[5] By stabilizing the channel in a closed state (accelerating channel closure), it reduces excitotoxicity without fully blocking physiological glutamatergic transmission.

Analytical Methodologies

Challenge: Adamantan-1-amine lacks a conjugated

Solution: Two primary workflows are validated for research and QC:

-

HPLC-UV with Pre-Column Derivatization: For labs without Mass Spec.

-

LC-MS/MS: For high-sensitivity/high-throughput applications.[6]

Protocol A: HPLC-UV (Derivatization Method)

This protocol uses 1,2-naphthoquinone-4-sulfonate (NQS) to generate a chromophore active at 460 nm.

Reagents:

-

0.5% (w/v) NQS in water.

-

Borate buffer (pH 10.0).

-

Mobile Phase: Acetonitrile : Water (60:40).[7]

Step-by-Step Workflow:

-

Sample Prep: Dissolve 50 mg Adamantan-1-amine Sulfate in 50 mL mobile phase.

-

Derivatization: Mix 1.0 mL sample + 1.0 mL Borate Buffer + 0.5 mL NQS solution.

-

Reaction: Heat at 70°C for 20 minutes. The solution turns orange-red.

-

Quench: Cool to room temperature; add 0.5 mL 0.1 M HCl to stabilize.

-

Injection: Inject 20 µL into HPLC.

-

Detection: Monitor Absorbance at 460 nm .

Causality: The nucleophilic amine attacks the NQS sulfonate group, displacing it to form a stable amino-quinone derivative with high molar absorptivity.

Protocol B: LC-MS/MS (Direct Detection)

Preferred for biological fluids or trace impurity analysis.

Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.

-

Ionization: ESI Positive Mode (

). -

Precursor Ion: m/z 152.1 (Amantadine base).

-

Product Ions: m/z 135.1 (Loss of

), m/z 93.1 (Cage fragmentation).

Stability & Handling

Stress Testing Profile

-

Thermal: Stable up to 250°C. Sublimation risk exists before melting; seal containers tightly.

-

Hydrolytic: The sulfate salt is resistant to hydrolysis in aqueous solution over a wide pH range (1-10).

-

Oxidative: The adamantane cage is highly resistant to oxidation. However, the primary amine can oxidize under extreme conditions (peroxides).

Storage Protocols

-

Conditions: Store at controlled room temperature (20-25°C).

-

Container: Tight, light-resistant containers. While less hygroscopic than the HCl salt, the sulfate form should still be protected from high humidity to prevent caking.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124108, Amantadine Sulfate. Retrieved January 28, 2026 from [Link]

-

Moehs Ibérica (2023). Safety Data Sheet: Amantadine Sulphate. Retrieved January 28, 2026 from [Link]

-

Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block.[4] Journal of Neuroscience. Retrieved January 28, 2026 from [Link]

-

Journal of Applied Bioanalysis (2018). Validation Of A Robust And High Throughput HPLC-MS/MS Method To Determine Amantadine Levels In Human Plasma. Retrieved January 28, 2026 from [Link]

Sources

- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition | MDPI [mdpi.com]

- 5. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. ijpsr.com [ijpsr.com]

Adamantan-1-amine Sulfate: From Diamondoid Scaffolds to Dual-Action Therapeutics

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a landmark in medicinal chemistry, bridging the gap between petrochemical curiosity and dual-therapeutic application. Originally derived from the diamondoid hydrocarbon adamantane , this molecule possesses a unique cage-like structure that confers lipophilicity and stability. Its history is defined by two distinct serendipitous discoveries: first as a potent antiviral agent against Influenza A (1964), and second as a neurological modulator for Parkinson’s disease (1969). This guide provides a technical deep-dive into its chemical origins, synthesis via the Ritter reaction, and its distinct mechanisms of action as both an M2 proton channel blocker and an NMDA receptor antagonist.

Part 1: The Adamantane Scaffold – Origins & Chemistry

Discovery of the "Diamond" Molecule

The story begins not in a pharmaceutical lab, but in the petroleum fields of Hodonín, Czechoslovakia. In 1933 , chemists Stanislav Landa and V. Machácek isolated a hydrocarbon with the formula

The Synthetic Breakthrough

For decades, adamantane was a chemical rarity. The turning point occurred in 1957 at Princeton University, where Paul von Ragué Schleyer discovered a scalable synthesis method. He found that treating endo-tetrahydrodicyclopentadiene with aluminum chloride (

Part 2: Chemical Synthesis of Adamantan-1-amine Sulfate

The industrial production of amantadine sulfate relies on the Ritter Reaction , a method that installs an amine group at the tertiary carbon of the adamantane cage via a carbocation intermediate.

Synthesis Protocol (Ritter Reaction)[1]

Reagents:

-

Acetonitrile (

) -

Sulfuric Acid (

, 98%) -

Sodium Hydroxide (

)[4]

Step-by-Step Workflow:

-

Carbocation Generation: 1-Bromoadamantane is treated with concentrated

. The acid promotes the leaving of the bromide ion, generating a stable tertiary 1-adamantyl carbocation . -

Nucleophilic Attack: Acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

-

Hydrolysis: Water is added to hydrolyze the nitrilium ion, yielding N-(1-adamantyl)acetamide .

-

Deacetylation: The acetamide is refluxed with NaOH (alkaline hydrolysis) or HCl (acidic hydrolysis) to cleave the acetyl group, yielding the free base 1-adamantanamine .

-

Sulfate Salt Formation: The free amine is dissolved in a solvent (e.g., ethanol/water) and treated with a stoichiometric amount of sulfuric acid to precipitate Adamantan-1-amine sulfate .

Visualization: Synthesis Pathway

Figure 1: The synthetic pathway from Adamantane to Amantadine Sulfate via the Ritter Reaction.[5]

Part 3: The Antiviral Breakthrough (1964)

In 1964 , W.L. Davies and colleagues at DuPont published a seminal paper in Science demonstrating that 1-adamantanamine inhibited the replication of Influenza A.

Mechanism of Action: M2 Channel Blockade

Amantadine targets the M2 protein , a proton channel embedded in the viral envelope of Influenza A.[6][7][8]

-

Viral Entry: The virus enters the host cell via endocytosis.

-

Acidification: The endosome becomes acidic. Normally, the M2 channel allows protons (

) to flow from the endosome into the virion. -

Uncoating: This influx of protons acidifies the viral interior, causing the dissociation of the ribonucleoprotein (RNP) complex and allowing the release of viral RNA into the cytoplasm.

-

The Blockade: Amantadine binds to the transmembrane pore of the M2 tetramer, physically occluding the channel. This prevents acidification, halting viral uncoating and replication.[9][10]

Current Status: Due to widespread resistance (specifically the S31N mutation in the M2 protein), amantadine is no longer recommended for influenza treatment, but its discovery established the paradigm of ion channel blockers as antivirals.

Visualization: M2 Inhibition

Figure 2: Mechanism of M2 channel blockade preventing Influenza A viral uncoating.

Part 4: The Neurological Serendipity (1969)

The transition from virology to neurology is one of medicine's most famous accidents. In 1968 , a woman taking amantadine for flu prophylaxis reported to her neurologist, Dr. Robert Schwab , that her Parkinson’s disease symptoms (rigidity, tremors) had significantly improved. This led to a clinical trial published in JAMA (1969), confirming its efficacy.[11]

Mechanism of Action: NMDA Antagonism

While initially thought to act solely by increasing dopamine release, modern research identifies NMDA receptor antagonism as the primary mechanism for its antidyskinetic effects.

-

The Problem: In Parkinson's, dopamine depletion leads to overactivity of glutamatergic pathways in the striatum. Excessive stimulation of NMDA receptors causes excitotoxicity and dyskinesia (involuntary movements).

-

The Solution: Amantadine acts as a weak, non-competitive antagonist at the NMDA receptor.[12]

-

It binds to the

site inside the channel pore. -

Crucially, it is a "fast-off" blocker. It blocks excessive pathological activation (excitotoxicity) but leaves normal physiological transmission relatively intact.

-

This reduction in glutamatergic drive stabilizes the basal ganglia circuitry.

-

Visualization: Synaptic Modulation

Figure 3: Amantadine's modulation of the NMDA receptor to treat Parkinsonian dyskinesia.

Part 5: Pharmacokinetics and Salt Forms

While Amantadine Hydrochloride is the most common commercial preparation, the Sulfate salt offers distinct physicochemical properties.

Comparative Data: Sulfate vs. Hydrochloride[12]

| Property | Amantadine Hydrochloride (HCl) | Amantadine Sulfate ( | Clinical Implication |

| Solubility | High (Freely soluble in water) | Lower than HCl | Sulfate allows for slower dissolution rates. |

| Absorption | Rapid ( | Slower / More gradual | Sulfate can be used to blunt peak-dose side effects. |

| Excretion | >90% unchanged in urine | >90% unchanged in urine | Both require dose adjustment in renal impairment. |

| Stoichiometry | 1:1 (Amine:HCl) | 2:1 (Amine:Sulfate) | Sulfate salt carries two active drug molecules per anion. |

Clinical Relevance

The sulfate salt is utilized in specific formulations (e.g., PK-Merz infusion solutions or specific oral tablets in Europe) where a more gradual absorption profile is desired compared to the rapid spike of the immediate-release HCl salt. This can improve tolerability in elderly patients by avoiding high plasma concentration peaks that trigger confusion or hallucinations.

References

-

Landa, S., & Machácek, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait de naphte. Collection of Czechoslovak Chemical Communications. Link

-

Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. Link

-

Davies, W. L., et al. (1964). Antiviral Activity of 1-Adamantanamine (Amantadine).[1][2][7][9] Science. Link

-

Schwab, R. S., et al. (1969).[11][13][14] Amantadine in the Treatment of Parkinson's Disease. JAMA.[11][13][14] Link

-

Kornhuber, J., et al. (1991). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. Journal of Neurochemistry. Link

-

PubChem. (2025).[9] Amantadine Sulfate Compound Summary. National Library of Medicine. Link

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. researchgate.net [researchgate.net]

- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

- 11. Use of Amantadine in Parkinson's Disease. Results of a Double-blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US11065213B2 - Amantadine compositions and preparations thereof - Google Patents [patents.google.com]

- 13. Effect of amantadine on drug-induced parkisonism: relationship between plasma levels and effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amantadine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantan-1-amine sulfate chemical structure and synthesis

This guide details the chemical structure, synthesis, and characterization of Adamantan-1-amine sulfate (Amantadine Sulfate), a tricyclic amine salt with significant antiviral and antiparkinsonian applications.

Structure, Synthesis, and Characterization[1]

Chemical Identity & Structural Analysis

Adamantan-1-amine sulfate is the sulfate salt of amantadine, a derivative of adamantane. Unlike the more common hydrochloride salt, the sulfate form is a 2:1 salt , meaning two molecules of the protonated amine coordinate with one sulfate anion. This stoichiometry significantly influences its solubility profile and crystal lattice energy.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Bis(adamantan-1-amine) sulfate |

| Common Name | Amantadine Sulfate |

| CAS Number | 31377-23-8 |

| Molecular Formula | |

| Molecular Weight | 400.58 g/mol |

| Stoichiometry | 2:1 (Base : Acid) |

| Appearance | White crystalline powder |

| Melting Point | ~300°C (sublimes/decomposes) |

| Solubility | Soluble in water (forms acidic slurry); sparingly soluble in non-polar organic solvents.[1][2] |

Structural Architecture

The core structure is the adamantane cage (

-

Bridgehead Substitution: The amino group (

) is attached to a tertiary bridgehead carbon (C1). This position is sterically hindered but chemically stable due to the cage structure preventing -

Salt Lattice: In the sulfate salt, the tetrahedral sulfate anion (

) bridges two protonated ammonium cages (

Synthesis Protocols

The synthesis of Adamantan-1-amine sulfate is a multi-stage process. The most robust industrial route utilizes the Ritter Reaction to install the nitrogen atom, followed by hydrolysis and specific salt formation.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of Adamantan-1-amine Sulfate via the Ritter pathway.

Detailed Experimental Methodology

Step 1: Preparation of 1-Bromoadamantane (Precursor)

While direct nitration is possible, bromination provides a cleaner leaving group for the subsequent Ritter reaction.

-

Reagents: Adamantane, Bromine (

).[3][4][5] -

Protocol: Reflux adamantane in neat bromine for 4 hours. The bromine acts as both reactant and solvent.[5]

-

Mechanism: Free-radical substitution at the tertiary carbon.

-

Purification: Quench with sodium bisulfite (

) to remove excess bromine; extract with

Step 2: The Ritter Reaction (C-N Bond Formation)

This is the critical step. The 1-adamantyl carbocation is generated and trapped by acetonitrile.

-

Reagents: 1-Bromoadamantane, Acetonitrile (

), Conc.[3][4] Sulfuric Acid ( -

Protocol:

-

Dissolve 1-bromoadamantane in excess acetonitrile.

-

Add concentrated

dropwise at 0°C (exothermic). -

Warm to room temperature and stir for 2 hours.

-

Pour onto ice water. The intermediate N-(1-adamantyl)acetamide precipitates.

-

-

Key Insight: The sulfuric acid promotes the ionization of the bromide to form the stable 1-adamantyl cation, which is then nucleophilically attacked by the nitrogen lone pair of acetonitrile.

Step 3: Hydrolysis to Free Amine

The acetamide protecting group must be removed to yield the primary amine.

-

Reagents: Sodium Hydroxide (NaOH), Diethylene Glycol (DEG) or Polyethylene Glycol (PEG).

-

Protocol:

-

Suspend the acetamide in DEG containing NaOH (20% w/v).

-

Reflux at high temperature (240-250°C) for 4-6 hours.

-

Why DEG? High boiling point solvent is required to drive the hydrolysis of the sterically hindered amide.

-

Steam distill or extract the free amine into ether/toluene after dilution with water.

-

Step 4: Formation of the Sulfate Salt

This step differentiates the product from the common HCl salt.

-

Reagents: 1-Adamantylamine (Free Base), Sulfuric Acid (

, 1M solution), Ethanol/Ether. -

Protocol:

-

Dissolve 1-Adamantylamine free base in minimal ethanol or isopropanol.

-

Prepare a stoichiometric solution of

(0.5 molar equivalents relative to amine). Critical: Do not use excess acid, or you may form the bisulfate ( -

Add acid solution dropwise with vigorous stirring at 0-5°C.

-

The bis(adamantan-1-amine) sulfate will precipitate as a white solid.

-

Recrystallization: Use an Ethanol/Water mixture to purify.

-

Mechanism of Action & Biological Context

Understanding the synthesis is vital for controlling impurities that affect biological function. Amantadine acts primarily as an M2 ion channel blocker (influenza) and a non-competitive NMDA receptor antagonist (Parkinson's).

Figure 2: Dual mechanism of action requiring high-purity amine synthesis.

Quality Control & Characterization

Validation of the sulfate salt requires confirming both the adamantane cage integrity and the correct counter-ion stoichiometry.

Spectroscopic Data

-

-NMR (CDCl

- 2.05-2.15 (3H, broad s, CH at bridgeheads).

-

1.60-1.75 (12H, m,

-

7.5-8.0 (broad s,

-

IR Spectroscopy (KBr Pellet):

-

Ammonium: Broad band 2800–3200

( -

Sulfate: Strong bands at ~1100

and ~610 -

Cage: Characteristic "fingerprint" bands at 1300–1400

.

-

-

Mass Spectrometry (ESI+):

-

Major peak at

152.1 -

Absence of

193 (N-acetyl impurity) confirms successful hydrolysis.

-

Impurity Profile

-

Bromoadamantane: Residual starting material (detect via GC-MS).

-

N-Acetyl-1-adamantylamine: Incomplete hydrolysis product.

-

Sulfuric Acid: Excess acid leads to pH < 4.0 and potential bisulfate formation.

Safety and Handling

-

Toxicity: Adamantane derivatives are central nervous system (CNS) active. Overexposure can cause dizziness, ataxia, and insomnia.

-

Handling: Use a fume hood during the Ritter reaction (acetonitrile is toxic) and hydrolysis (high temperature caustic conditions).

-

Sulfate Specifics: While the salt is stable, sulfuric acid used in synthesis is corrosive. Ensure neutralization is controlled to prevent exotherms.

References

-

PubChem. Amantadine Sulfate | C20H36N2O4S.[1] National Library of Medicine. Available at: [Link][1]

-

Moiseev, I. K., et al. The Ritter Reaction in the Synthesis of Adamantane Derivatives. Russian Chemical Reviews, 1991. (Foundational chemistry for the Ritter pathway).[6]

-

Sudrik, V., et al. Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride.[5] Indian Academy of Sciences, 2024. (Detailed Ritter protocols adaptable for sulfate). Available at: [Link]

Sources

- 1. Amantadine Sulfate | C20H36N2O4S | CID 124108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Adamantan-1-amine Sulfate Mechanism of Action

Executive Technical Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a tricyclic symmetric amine acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the influenza A viral M2 proton channel. Unlike simple pore blockers, amantadine exhibits a distinct "trapping" kinetic mechanism at the NMDA receptor, stabilizing the channel in a closed state rather than merely obstructing ion flow.[1] This unique profile confers neuroprotective properties without the severe psychotomimetic side effects typical of high-affinity antagonists like MK-801. Additionally, its activity at Sigma-1 receptors (

Molecular Architecture & Pharmacokinetics

The compound consists of an adamantane backbone—a diamondoid cage structure—substituted with an amino group. This lipophilic cage allows the molecule to cross the blood-brain barrier (BBB) and embed within the transmembrane domains of ion channels.

| Property | Specification | Clinical Implication |

| Chemical Structure | Tricyclo[3.3.1.1^3,7]decan-1-amine sulfate | High lipophilicity; rapid CNS penetration. |

| Excretion | >90% Unchanged in urine | Renal clearance is the rate-limiting step; contraindicated in end-stage renal disease. |

| Half-life ( | 12–17 hours | Supports twice-daily dosing; accumulation risk in renal impairment. |

Primary Neurological Mechanism: NMDA Receptor "Trapping" Blockade

The Kinetic Differentiator

Amantadine acts as a low-affinity, uncompetitive antagonist (

The "Trapping" Hypothesis: Unlike competitive antagonists that bind to the ligand-binding domain (LBD), amantadine requires the channel to be open to gain access to its binding site (use-dependence). However, once bound, amantadine does not merely "plug" the hole.

-

Accelerated Closure: Amantadine binding accelerates the transition of the channel gate from the Open to the Closed state.[1]

-

Stabilization: The drug becomes "trapped" inside the closed channel. The channel must re-open (requiring agonist presence) for the drug to unbind and exit.[2]

-

Therapeutic Window: Because it accelerates closure (fast off-rate kinetics), it preserves normal synaptic transmission (high-frequency physiological signaling) while blocking the tonic, pathological glutamate signaling associated with excitotoxicity.

Visualization of NMDA Gating Kinetics

The following diagram illustrates the "Trapping Block" mechanism, distinguishing it from standard open-channel blockade.

Figure 1: Kinetic state diagram showing the 'Trapping' mechanism where Amantadine promotes the transition to a closed, drug-bound state.

Secondary Mechanisms: Sigma-1 & Dopamine

While NMDA antagonism is primary for dyskinesia, amantadine's dopaminergic effects are mediated largely through Sigma-1 receptor (

-

R Activation: Amantadine binds to intracellular

-

Nicotinic Antagonism: It blocks

nicotinic acetylcholine receptors (

Virological Mechanism: M2 Proton Channel Blockade

Amantadine targets the M2 viroporin of the Influenza A virus.[4] The M2 protein is a homotetramer that conducts protons (

-

Lumenal Binding (High Affinity): Amantadine enters the M2 pore and binds to a site formed by Val27, Ala30, Ser31, and Gly34.

-

Dehydration: The adamantane cage physically occludes the pore and disrupts the "water wire" (a continuous chain of water molecules) necessary for proton hopping (Grotthuss mechanism).[6]

-

Resistance: The S31N mutation (Serine to Asparagine at position 31) enlarges the pore and alters the hydration shell, rendering amantadine ineffective.

Experimental Validation Framework

To validate the mechanism of action in a drug development context, the following Whole-Cell Patch Clamp Protocol is the gold standard for isolating NMDA currents and calculating channel kinetics.

Protocol: Isolation of NMDA Currents in Hippocampal Neurons

Objective: Quantify the use-dependent block and "trapping" kinetics of Amantadine.

Reagents & Solutions:

-

External Solution (aCSF): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl2 (Low

prevents run-down), 0 mM -

Internal Solution: 120 mM Cs-Gluconate (blocks

channels), 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP. pH 7.2. -

Agonists: 100

NMDA + 10

Workflow Steps:

-

Preparation: Cultured rat hippocampal neurons (DIV 14-21).

-

Giga-Ohm Seal: Approach cell with pipette (Resistance 3-5

). Apply negative pressure to form a -

Whole-Cell Access: Apply short suction pulse to rupture membrane. Clamp voltage at -70 mV .

-

Control Recording: Perfusion of Agonist solution (NMDA+Gly) for 5 seconds. Record peak and steady-state current.

-

Drug Application (Co-application): Switch to solution containing Agonist + Amantadine (

).-

Observation: Look for exponential decay of the steady-state current (Use-dependence).

-

-

Trapping Assay:

-

Apply Agonist + Amantadine until block equilibrates.

-

Washout Step 1 (Closed State): Wash with buffer only (No Agonist, No Drug) for 2 minutes. Hypothesis: If trapped, drug stays in closed channel.

-

Washout Step 2 (Test): Apply Agonist only .

-

Result: The initial current will be blocked and slowly recover (slow unblocking rate), confirming the drug was trapped inside the closed receptor.

-

Figure 2: Experimental workflow for validating the 'Trapping Block' mechanism via Patch Clamp Electrophysiology.

Quantitative Data Summary

| Target | Parameter | Value | Reference |

| NMDA Receptor | 39 | [Blanpied et al., 2005] | |

| NMDA Receptor | Mechanism | Accelerated Closure / Trapping | [Blanpied et al., 2005] |

| ~7.4 | [Peeters et al., 2004] | ||

| 3.44 | [Buisson & Bertrand, 1998] | ||

| Influenza M2 | ~16 | [Wang et al., 1993] |

References

-

Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[7] Journal of Neuroscience, 25(13), 3312-3322. Link

-

Buisson, B., & Bertrand, D. (1998). Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor.[7] Molecular Pharmacology, 53(3), 555-563. Link

-

Peeters, M., Romieu, P., Maurice, T., Su, T. P., Maloteaux, J. M., & Hermans, E. (2004). Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine. European Journal of Neuroscience, 19(8), 2212-2220. Link

-

Wang, C., Lamb, R. A., & Pinto, L. H. (1993). Direct measurement of the influenza A virus M2 protein ion channel activity in mammalian cells. Virology, 196(1), 304-311. Link

-

Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature, 463(7281), 689-692. Link

Sources

- 1. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amantadine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design [mdpi.com]

- 7. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Adamantan-1-amine Sulfate as an NMDA Receptor Antagonist

Mechanistic Profiling, Kinetic Selectivity, and Therapeutic Application

Executive Summary

This technical guide analyzes Adamantan-1-amine sulfate (Amantadine Sulfate) beyond its historical antiviral utility, focusing on its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unlike high-affinity antagonists (e.g., MK-801) that induce psychotomimetic effects, amantadine exhibits "kinetic selectivity"—a rapid on/off profile that discriminates between physiological synaptic transmission and pathological excitotoxicity. This guide details the molecular mechanism of "trapping block," the pharmacokinetic advantages of the sulfate salt in extended-release formulations (e.g., Gocovri®), and experimental protocols for validating these properties in drug development.

Chemical & Pharmacological Identity

While the active moiety, amantadine (1-aminoadamantane), remains constant, the salt form dictates formulation capabilities and pharmacokinetics (PK).

| Feature | Amantadine Hydrochloride (HCl) | Amantadine Sulfate |

| Solubility | Highly soluble; rapid dissolution. | Less soluble; suitable for slow-release matrices. |

| Tmax (Time to Peak) | 2–4 hours (Immediate Release). | ~12 hours (Extended Release/Gocovri).[3] |

| Plasma Profile | High peaks/troughs; associated with CNS side effects. | Stable plateau; minimizes pulsatile stimulation. |

| Primary Indication | Parkinson’s (early), Influenza A (historical). | Levodopa-Induced Dyskinesia (LID), OFF episodes. |

Drug Development Insight: The shift from HCl to Sulfate in modern drug development (e.g., for LID) is driven by the need to maintain stable plasma concentrations (1,000–1,500 ng/mL) to ensure continuous NMDA receptor coverage without triggering the peak-dose toxicity associated with the HCl salt.

Mechanistic Action: The "Trapping" Block

Core Concept: Amantadine is not merely a "plug" in the ion channel. Its mechanism is defined by uncompetitive binding and accelerated channel closure .

The Uncompetitive Nature

Amantadine binds to the PCP site within the NMDA receptor pore only when the channel is in the open state (agonist-bound). It cannot bind to a closed receptor. This confers use-dependence : the drug preferentially targets neurons that are excessively active (excitotoxic), sparing quiescent neurons.

Accelerated Channel Closure (The Blanpied Mechanism)

Contrary to the standard model where a blocker simply physically occludes ions, Blanpied et al. (2005) demonstrated that amantadine stabilizes the receptor in a closed, non-conducting state.[4]

-

Entry: Glutamate/Glycine bind → Channel opens → Amantadine enters.

-

Block: Amantadine blocks ion flow (Ca²⁺/Na⁺).

-

Trapping: Amantadine binding increases the rate at which the channel gate closes. The drug is then "trapped" inside the closed pore.

-

Exit: The channel must re-open (agonist binding) for amantadine to unbind and exit.

Visualization: The Trapping Mechanism

Caption: Cycle of uncompetitive inhibition. Note that the transition from 'Blocked' to 'Trapped' stabilizes the closed state, preventing ion flux.

Kinetic Selectivity: The Safety Margin

The clinical safety of amantadine compared to Ketamine or MK-801 is defined by its off-rate (K_off) .

-

High-Affinity Blockers (MK-801): Bind tightly, stay in the channel for hundreds of milliseconds to seconds. This blocks physiological synaptic transmission (LTP/LTD), causing amnesia and psychosis.

-

Low-Affinity Amantadine:

-

K_off: >4000 s⁻¹ (Fast unblocking).[5]

-

Mechanism: In the presence of a massive, transient release of glutamate (physiological signal), the high concentration of agonist forces the channel open, and amantadine unbinds rapidly enough to allow the signal to pass.

-

Pathology: During low-level, tonic glutamate leakage (excitotoxicity), amantadine occupies the channel effectively because the agonist pressure is too low to force it out.

-

Experimental Protocols

To validate amantadine sulfate efficacy in a drug discovery pipeline, the following self-validating protocols are recommended.

Whole-Cell Patch-Clamp (Voltage Clamp)

Objective: Determine the IC50 and Kinetic Time Constants (Tau).

System Setup:

-

Cell Line: HEK293 cells transfected with NR1/NR2B subunits (or cultured hippocampal neurons).

-

Recording Solution (Intracellular): CsCl-based (to block K+ channels).

-

Extracellular Solution: Mg²⁺-free ACSF (Magnesium must be removed as it is a natural pore blocker that confounds results).

Workflow:

-

Baseline: Clamp at -70 mV. Perfuse Glutamate (100 µM) + Glycine (10 µM). Record inward current (I_control).

-

Steady-State Block: Co-apply Glutamate + Glycine + Amantadine Sulfate (varying concentrations: 1–300 µM).

-

Washout: Rapid switch back to Glutamate + Glycine (no drug). Critical Validation Step: Current must return to >90% of baseline to prove non-toxicity.

Analysis:

Calculate % Inhibition =

Visualization: Electrophysiology Workflow

Caption: Standardized patch-clamp workflow for assessing uncompetitive NMDA antagonists. Mg2+ removal is critical for assay sensitivity.

Comparative Pharmacology

| Parameter | Amantadine | Memantine | Ketamine |

| Binding Site | PCP Site (Pore) | PCP Site (Pore) | PCP Site (Pore) |

| Affinity (Ki) | Low (~10–20 µM) | Moderate (~1 µM) | High (~0.5 µM) |

| Off-Rate | Very Fast | Fast | Slow |

| Voltage Dependence | Strong | Strong | Strong |

| Clinical Profile | Anti-dyskinetic, Neuroprotective | Anti-dementia | Anesthetic, Antidepressant |

| Psychosis Risk | Low | Low | High |

Authoritative Note: The structural similarity between Amantadine and Memantine (dimethyl-amantadine) results in similar mechanisms, but Memantine has slightly higher affinity and voltage dependence, optimizing it for Alzheimer’s, whereas Amantadine’s profile is currently optimized for Parkinsonian dyskinesia.

References

-

Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[4][6] Journal of Neuroscience, 25(13), 3312-3322. Link

-

Kornhuber, J., et al. (1991). Amantadine is an NMDA receptor antagonist.[4][5][7] European Journal of Pharmacology, 206(4), 297-300. Link

-

FDA Label (2017). GOCOVRI (amantadine) extended release capsules, for oral use. U.S. Food and Drug Administration.[1] Link

-

Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61-67. Link

-

Pahwa, R., et al. (2017). Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASE LID 3): a randomized, double-blind, placebo-controlled trial. The Lancet Neurology, 16(10), 776-787. Link

Sources

- 1. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amantadine inhibits NMDA receptors by accelerating channel closure during channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Adamantan-1-amine Sulfate: Antiviral Mechanism, Pharmacodynamics, and Resistance Profiles

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate, CAS 31377-23-8) is the sulfate salt of amantadine, a tricyclic primary amine that historically served as a first-line antiviral against Influenza A. While its clinical utility has been severely compromised by widespread resistance (specifically the S31N mutation), it remains a critical reference compound in virology for studying ion channel function and screening novel M2 inhibitors. This guide details the molecular mechanism of M2 blockade, the structural basis of resistance, and validated protocols for assessing susceptibility in vitro.

Molecular Identity & Physicochemical Profile

Unlike the more common hydrochloride salt, Adamantan-1-amine sulfate offers distinct solubility characteristics often utilized in specific formulation contexts or synthetic pathways.

-

IUPAC Name: Adamantan-1-amine; sulfuric acid[1]

-

Stoichiometry: Typically exists as a 2:1 salt (Bis(1-adamantylammonium) sulfate), where two protonated amantadine cations interact with one sulfate anion.

-

Active Moiety: The antiviral activity is exclusively driven by the 1-adamantylammonium cation . The sulfate counterion maintains electroneutrality and influences solubility but does not participate in the M2 binding interface.

-

Solubility: High solubility in water (freely soluble), making it suitable for aqueous cell culture media without the need for high concentrations of DMSO, which can be cytotoxic in sensitive plaque assays.

Mechanism of Action: The M2 Proton Channel Blockade

The antiviral efficacy of amantadine relies on its ability to inhibit the M2 protein , a tetrameric proton channel essential for the viral life cycle.[2][3][4][5]

The "Snug Fit" Model

The M2 protein forms a pH-gated channel in the viral envelope.[2] During endocytosis, the acidic environment of the endosome triggers the M2 channel to open, allowing protons (

-

Acidification: Protons enter the viral interior, lowering the pH.[2]

-

Dissociation: Low pH disrupts the interaction between the viral ribonucleoprotein (vRNP) and the Matrix 1 (M1) protein.

-

Uncoating: The vRNPs are released into the host cytoplasm to migrate to the nucleus for replication.

Amantadine Inhibition: The adamantane cage is hydrophobic but possesses a charged ammonium head group. It enters the M2 pore from the N-terminal (extracellular) side and binds at a high-affinity site between residues 27 and 31. It acts as a physical plug , sterically occluding the pore and preventing proton conductance. This effectively "locks" the vRNPs inside the viral particle, halting infection.

Visualization of Signaling Pathway

The following diagram illustrates the interruption of the viral uncoating process by Adamantan-1-amine.

Caption: Figure 1. Mechanism of Action: Amantadine physically occludes the M2 channel, preventing H+ influx and subsequent viral uncoating.

The Resistance Barrier: S31N & The Failure of Adamantanes

The clinical obsolescence of amantadine is due to a single nucleotide polymorphism resulting in the S31N mutation (Serine to Asparagine at position 31) in the M2 transmembrane domain.

-

Wild Type (S31): The serine residue is small, creating a pore size that perfectly accommodates the adamantane cage (the "snug fit").

-

Mutant (S31N): Asparagine has a larger, bulkier side chain.

-

Steric Clash: The bulky group narrows the pore, physically preventing the drug from entering the binding pocket.

-

Electrostatic Repulsion: The mutation alters the pore's hydration and electrostatic properties, drastically reducing the drug's binding affinity without compromising the channel's ability to conduct protons.

-

Current Status: Over 99% of circulating H3N2 and H1N1 (pdm09) strains carry the S31N mutation, rendering Adamantan-1-amine sulfate ineffective for therapy, though it remains a control in resistance testing.

Experimental Framework: Antiviral Susceptibility Protocols

To evaluate the efficacy of Adamantan-1-amine sulfate (or novel analogs targeting S31N), a rigorous Plaque Reduction Neutralization Test (PRNT) is required.

Protocol: Plaque Reduction Assay (MDCK Cells)

Objective: Determine the 50% Inhibitory Concentration (IC50) of the compound against Influenza A.

Materials:

-

MDCK (Madin-Darby Canine Kidney) cells.

-

Influenza A virus (Strain A/Puerto Rico/8/34 for WT sensitive control; A/California/07/2009 for S31N resistant control).

-

Adamantan-1-amine sulfate stock (10 mM in sterile ddH2O).

-

Avicel (Microcrystalline cellulose) or Agarose overlay media.

-

Crystal Violet stain.

Workflow Steps:

-

Seeding: Plate MDCK cells in 6-well plates (1x10^6 cells/well) and incubate 24h to reach 90-100% confluence.

-

Compound Preparation: Prepare serial dilutions of Adamantan-1-amine sulfate in infection media (DMEM + TPCK-trypsin). Range: 0.1 µM to 100 µM.

-

Infection: Wash cells with PBS. Inoculate with virus (MOI 0.001) mixed with compound dilutions. Incubate 1 hour at 37°C (Adsorption).

-

Overlay: Remove inoculum. Add semi-solid overlay media containing the specific concentration of the compound.

-

Incubation: Incubate for 48-72 hours until plaques are visible.

-

Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

-

Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC) wells.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the Plaque Reduction Neutralization Test (PRNT) to determine antiviral IC50.

Data Synthesis: Comparative Efficacy

The following table summarizes typical IC50 values observed in literature, highlighting the stark contrast between sensitive and resistant strains.

| Viral Strain | Genotype (M2 Gene) | Phenotype | Amantadine Sulfate IC50 (µM) | Interpretation |

| A/Puerto Rico/8/34 | Wild Type (S31) | Sensitive | 1.5 - 5.0 | Effective blockade of M2. |

| A/California/07/2009 | Mutant (S31N) | Resistant | > 100 | Complete loss of efficacy. |

| A/Hong Kong/1/68 | Wild Type (S31) | Sensitive | 0.8 - 2.5 | Historically sensitive H3N2. |

| A/Texas/50/2012 | Mutant (S31N) | Resistant | > 200 | High-level resistance. |

Note: IC50 values >50 µM are generally considered clinically irrelevant for amantadine due to CNS toxicity (jitteriness, insomnia) at high plasma concentrations.

References

-

Stouffer, A. L., et al. (2008). Structural basis for the function and inhibition of the influenza virus M2 proton channel. Nature. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2011). Antiviral Drug Resistance among Influenza Viruses. Retrieved from [Link]

-

Jing, X., et al. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel.[6] PNAS. Retrieved from [Link]

-

PubChem. (n.d.). Amantadine Sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Amantadine sulphate [sitem.herts.ac.uk]

- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amantadine - Wikipedia [en.wikipedia.org]

- 5. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Adamantan-1-amine Sulfate in Parkinsonian Models: Mechanistic Integrity and Experimental Optimization

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a critical evolution in the pharmacological management of Parkinson’s Disease (PD), specifically for Levodopa-Induced Dyskinesia (LID). While the hydrochloride salt has been historically ubiquitous, the sulfate salt has emerged as the preferred candidate for extended-release (ER) formulations (e.g., Gocovri®). Its physicochemical properties facilitate high-dose, once-daily delivery systems that maintain therapeutic plasma concentrations during waking hours while minimizing peak-dose toxicity.

This technical guide provides a rigorous framework for researchers utilizing Adamantan-1-amine sulfate. It moves beyond basic descriptions to address the causality of experimental design , ensuring that preclinical data is robust, reproducible, and translationally relevant.

Part 1: Chemical & Physical Characterization

The Foundation of Reproducibility

In preclinical research, failing to account for the specific salt form is a common source of dosing error. Adamantan-1-amine sulfate is not a 1:1 salt like the hydrochloride; it is a 2:1 complex.[1]

Stoichiometry and Dosing Correction

The sulfate salt consists of two amantadine cations balanced by one sulfate anion. This stoichiometry significantly alters the molecular weight (MW) relative to the free base.

| Parameter | Value | Implications for Research |

| CAS Number | 31377-23-8 | Use this specific CAS for procurement to avoid HCl contamination. |

| Formula | 2:1 Ratio (Amine:Sulfate).[1] | |

| MW (Salt) | ~400.6 g/mol | Significantly heavier than HCl salt (~187.7 g/mol ). |

| MW (Active Base) | 151.25 g/mol | The active moiety responsible for NMDA antagonism. |

| Salt Factor ( | 0.755 |

Critical Protocol Note: When replicating studies that cite "Amantadine" dosages, you must verify if the dose refers to the salt or the free base.

-

Example: To deliver a 40 mg/kg dose of active amantadine base, you must weigh 53 mg/kg of Adamantan-1-amine sulfate.

Solubility and Stability

Unlike the highly hygroscopic hydrochloride salt, the sulfate salt demonstrates superior stability in solid-state matrices, making it the standard for controlled-release pellet development.

-

Solubility: Freely soluble in water; pH-dependent solubility decreases in highly alkaline environments.

-

Storage: Store at 20°C to 25°C. The sulfate form is resistant to oxidation but should be protected from high humidity to prevent caking, which affects geometric consistency in solid dosage compounding.

Part 2: Mechanistic Pharmacology

The "Why" Behind the Efficacy

To design valid experiments, one must understand that Amantadine is not a simple antagonist; it is an uncompetitive, low-affinity, use-dependent NMDA receptor antagonist .

The Glutamate Surge Hypothesis

In LID, the loss of nigrostriatal dopamine terminals leads to aberrant corticostriatal glutamate signaling. This causes over-activation of post-synaptic NMDA receptors.

-

Causality: High-affinity blockers (like MK-801) cause psychosis because they block physiological transmission.

-

Amantadine's Edge: It only blocks the channel when it is excessively open (use-dependence) and dissociates rapidly (fast off-rate). This preserves normal neurotransmission while clipping the "peaks" of excitotoxicity that drive dyskinesia.

Mechanism Visualization

The following diagram illustrates the specific synaptic intervention point, highlighting the uncompetitive nature of the blockade.

Caption: Figure 1. Mechanism of Action. Amantadine preferentially targets over-activated NMDA receptors, reducing pathological calcium influx without halting physiological signaling.

Part 3: Preclinical Experimental Protocols

Self-Validating Systems

The Gold Standard for assessing Adamantan-1-amine sulfate efficacy is the 6-OHDA-lesioned rat model of Levodopa-Induced Dyskinesia (LID) . This protocol is designed to be self-validating: animals that do not develop dyskinesia after priming are excluded, ensuring that therapeutic effects are genuine.

Experimental Workflow

Phase 1: The Lesion (Induction of Parkinsonism)

-

Subject: Sprague-Dawley rats (200-250g).

-

Stereotaxic Injection: 6-Hydroxydopamine (6-OHDA) is injected into the Medial Forebrain Bundle (MFB).

-

Validation: 3 weeks post-lesion, challenge with Amphetamine (2.5 mg/kg).

-

Criteria: >7 ipsilateral rotations/min indicates >90% dopamine depletion. Exclude non-responders.

-

Phase 2: The Priming (Induction of Dyskinesia)

-

Chronic Dosing: Administer L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 14-21 days.

-

Observation: Rats will develop Abnormal Involuntary Movements (AIMs).

-

Selection: Only rats with stable, high AIMs scores are selected for the Amantadine study.

Phase 3: The Challenge (Amantadine Sulfate Treatment)

-

Design: Within-subject crossover design (Vehicle vs. Amantadine) to reduce variability.

-

Dosing: Administer Adamantan-1-amine sulfate (40-60 mg/kg p.o. or i.p.) 30 minutes prior to L-DOPA.

-

Scoring: Assess AIMs every 20 minutes for 180 minutes.

Protocol Visualization

This flowchart details the critical decision nodes (diamonds) where validation occurs.

Caption: Figure 2. 6-OHDA Model Workflow. Critical validation steps (yellow diamonds) prevent false negatives/positives by ensuring only dyskinetic animals are tested.

Part 4: Analytical Validation

Quantifying the Molecule

For pharmacokinetic (PK) studies, distinguishing the sulfate salt in plasma is impossible as it dissociates. However, quality control of the formulation requires specific sulfate assays.

| Method | Target | Application | Detection Limit |

| LC-MS/MS | Amantadine (Plasma/Brain) | PK profiling, Blood-Brain Barrier penetration. | ~1 ng/mL |

| Ion Chromatography | Sulfate Counter-ion | Verifying salt stoichiometry in bulk powder. | ~0.1 ppm |

| HPLC-UV | Amantadine-FMOC | Impurity profiling (Amantadine lacks chromophores; requires derivatization with FMOC-Cl). | ~10 ng/mL |

Technical Insight: Amantadine lacks a UV chromophore. Do not attempt standard HPLC-UV without derivatization (e.g., pre-column derivatization with FMOC or post-column with OPA). LC-MS is preferred for biological samples due to high sensitivity.

References

-

PubChem. (2025).[1] Amantadine Sulfate Compound Summary. National Library of Medicine. [Link]

-

Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[2] Journal of Neuroscience. [Link]

-

Cenci, M. A., & Lundblad, M. (2007). Post- versus presynaptic plasticity in L-DOPA-induced dyskinesia. Journal of Neurochemistry. [Link]

-

Frouni, I., et al. (2019). Dyskinesia time course in 6-OHDA-lesioned rats treated with L-DOPA. ResearchGate. [Link]

-

MedicaPharma. (n.d.). Amantadine Sulfate API Description and Solubility. [Link]

-

Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA. [Link]

Sources

Role of Adamantan-1-amine Sulfate in Neurological Disorders: A Technical Guide

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) represents a unique class of tricyclic amines with a dual mechanistic profile that bridges virology and neurology. While originally synthesized as an antiviral M2 ion channel blocker, its primary utility has shifted toward the management of movement disorders and fatigue in neurodegenerative conditions. This guide dissects the compound's pharmacological architecture, focusing on its role as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and its modulatory effects on dopaminergic transmission.[1][2]

Part 1: Chemical & Pharmacological Architecture[3]

Structural Integrity

Adamantan-1-amine is an organic compound with a diamondoid structure, consisting of three fused cyclohexane rings in a "chair" conformation. This lipophilic cage structure allows for rapid blood-brain barrier (BBB) penetration. The sulfate salt form enhances stability and water solubility for pharmaceutical formulation.

Key Pharmacokinetic Parameters:

-

Bioavailability: >90% (Oral)

-

Tmax: 2–4 hours

-

Half-life (t1/2): 10–30 hours (highly dependent on renal function)

-

Excretion: >90% unchanged in urine (Glomerular filtration and tubular secretion)

Mechanistic Duality

The therapeutic efficacy of amantadine in neurological disorders stems from two distinct but synergistic mechanisms:

-

Glutamatergic Normalization (Anti-Dyskinesia): In states of dopamine depletion (e.g., Parkinson's Disease), the subthalamic nucleus becomes overactive, driving excessive glutamate release. Amantadine acts as an uncompetitive antagonist at the NMDA receptor.[2][3] Crucially, it exhibits "rapid on/off" kinetics. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel and cause psychosis, amantadine blocks the channel only when it is excessively open, preserving physiological neurotransmission while dampening pathological excitotoxicity.

-

Dopaminergic Enhancement (Anti-Fatigue/Motor): Amantadine indirectly increases synaptic dopamine levels by:

-

Inhibiting the Dopamine Transporter (DAT), thereby reducing reuptake.

-

Stimulating the release of dopamine from presynaptic vesicles.

-

Allosterically modulating the D2 receptor density.

-

Part 2: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of Amantadine Sulfate in the context of Levodopa-Induced Dyskinesia (LID) and Fatigue.

Figure 1: Dual-mechanism action of Amantadine Sulfate targeting NMDA receptor overactivity and dopaminergic deficits.

Part 3: Clinical Applications & Efficacy Data[5]

Amantadine is currently the only drug with Level A evidence for treating Levodopa-Induced Dyskinesia (LID).

Table 1: Comparative Efficacy in Neurological Disorders

| Indication | Primary Target | Mechanism | Clinical Outcome Metric | Typical Dosage |

| Parkinson's Disease (PD) | Striatal Dopamine | DA Reuptake Inhibition | Reduction in OFF time; Improvement in UPDRS III | 100–300 mg/day |

| LID (Dyskinesia) | NMDA Receptors | Channel Blockade | Reduction in UDysRS score (25–45% reduction) | 200–400 mg/day (ER form) |

| MS Fatigue | CNS Arousal Systems | DA/NE Modulation | Improvement in Fatigue Severity Scale (FSS) | 100–200 mg/day |

| TBI Recovery | Frontal-Striatal Loop | DA Enhancement | Improved Disability Rating Scale (DRS) speed | 200–400 mg/day |

Part 4: Experimental Methodologies

To validate the efficacy and mechanism of Adamantan-1-amine sulfate in a research setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: [3H]MK-801 Displacement Binding Assay

Objective: To determine the affinity (

Reagents & Materials:

-

Ligand: [3H]MK-801 (Specific Activity ~20-30 Ci/mmol).

-

Tissue: Rat cerebral cortex homogenate (washed 4x to remove endogenous glutamate/glycine).

-

Buffer: 5 mM Tris-HCl / 10 mM HEPES (pH 7.4).

-

Co-agonists: 10 µM L-Glutamate and 10 µM Glycine (Required to open the channel; without these, the antagonist cannot bind).

-

Non-specific control: 10 µM (+)MK-801 (unlabeled).

Step-by-Step Workflow:

-

Tissue Preparation: Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to isolate crude synaptic membranes. Resuspend pellet in Buffer.

-

Assay Setup: In 96-well plates, prepare the following reaction mix (Total Vol = 500 µL):

-

50 µL Membrane suspension (200 µg protein).

-

50 µL [3H]MK-801 (Final conc. 2 nM).

-

50 µL Glutamate/Glycine mix (10 µM each).

-

50 µL Amantadine Sulfate (Concentration range:

M to -

Buffer to volume.

-

-

Incubation: Incubate at 25°C for 2 hours . (Equilibrium is slow for channel blockers).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Self-Validation Check:

-

Specific Binding: Total Binding - Non-Specific Binding (in presence of excess unlabeled MK-801) must be >85% of Total Binding.

-

IC50 Calculation: Plot % Specific Binding vs. Log[Amantadine]. A sigmoidal curve indicates competitive interaction at the channel site.

Protocol B: In Vivo Microdialysis for Striatal Dopamine

Objective: To quantify the causal relationship between Amantadine administration and extracellular dopamine efflux in the striatum.

Step-by-Step Workflow:

-

Stereotaxic Surgery: Implant a microdialysis guide cannula targeting the dorsolateral striatum (AP +0.5, ML +3.0, DV -4.5 mm relative to Bregma) in rats. Allow 5-7 days recovery.

-

Probe Insertion: Insert probe (2 mm membrane length) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

-

Equilibration: Peruse for 90 minutes to stabilize basal efflux. Discard dialysate.

-

Baseline Sampling: Collect 3 samples (20 min intervals) to establish baseline dopamine levels (

variance required). -

Drug Administration: Administer Amantadine Sulfate (40 mg/kg i.p.).

-

Response Sampling: Continue collection for 180 minutes post-injection.

-

Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

Data Presentation: Normalize data as % of baseline. Expect a peak increase of 150–200% in extracellular dopamine within 40–60 minutes.

Part 5: Drug Development Considerations

Formulation Challenges

Amantadine sulfate is highly soluble, which can lead to "dose dumping" in immediate-release formulations. For neurological applications like LID, stable plasma concentrations are critical to avoid fluctuating blockade of NMDA receptors.

-

Strategy: Use extended-release (ER) pellets coated with ethylcellulose to maintain plasma levels between 1,000–1,500 ng/mL.

Safety & Toxicology

-

Renal Impairment: Amantadine is not metabolized; it is excreted unchanged. In patients with renal dysfunction (CrCl < 50 mL/min), accumulation is rapid, leading to toxic delirium. Dosage must be linearly reduced based on Creatinine Clearance.

-

Livedo Reticularis: A reversible dermatological side effect caused by local catecholamine depletion in peripheral cutaneous vessels.

References

-

Blanpied, T. A., et al. (2005).[4] "Amantadine inhibits NMDA receptors by accelerating channel closure during channel block."[4] Journal of Neuroscience. [Link]

-

Crosby, N. J., et al. (2003). "Amantadine for dyskinesia in Parkinson's disease."[2][5] Cochrane Database of Systematic Reviews. [Link]

-

Giacino, J. T., et al. (2012). "Placebo-Controlled Trial of Amantadine for Severe Traumatic Brain Injury." New England Journal of Medicine. [Link][1]

-

Pahwa, R., et al. (2017). "ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study)." JAMA Neurology. [Link]

-

Kornhuber, J., et al. (1991). "Amantadine is an NMDA receptor antagonist."[2][6][4] European Journal of Pharmacology. [Link]

Sources

- 1. Amantadine for NeuroenhaNcement in acutE patients Study - a protocol for a prospective pilot proof of concept phase IIb study in intensive and intermediate care unit patients (ANNES) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Adamantan-1-amine Sulfate in Oncology Research

This technical guide provides a rigorous analysis of Adamantan-1-amine sulfate (Amantadine Sulfate) within the context of oncology. While the hydrochloride salt is the historical standard for neurological and antiviral applications, the sulfate salt offers distinct physicochemical properties (e.g., altered solubility kinetics) relevant to novel drug delivery systems.

The biological activity described below pertains to the Adamantan-1-amine cation , the active pharmaceutical ingredient (API) liberated upon dissolution of the sulfate salt.

Status: High-Level Technical Review

Active Moiety: Adamantan-1-amine (Amantadine)

Primary Salt Focus: Sulfate (

Executive Summary & Chemical Identity

Adamantan-1-amine is a tricyclic symmetric amine traditionally utilized as an NMDA receptor antagonist and antiviral. In oncology, it has emerged as a dual-function agent: (1) an antiproliferative via NMDA receptor blockade on non-neuronal tumor cells, and (2) a chemosensitizer via lysosomal accumulation and autophagy inhibition.

Chemical Distinction: Sulfate vs. Hydrochloride

Most literature cites the hydrochloride (HCl) salt. The sulfate salt differs primarily in its counter-ion stoichiometry (2:1 amine:acid ratio) and solubility profile.

-

Stoichiometry: Two adamantane cations per sulfate anion.

-

Therapeutic Implication: The sulfate form may exhibit slower dissolution rates compared to the freely soluble HCl, potentially advantageous for sustained intratumoral retention or reduced systemic peak-toxicity in high-dose oncological regimens.

Mechanistic Pillars in Oncology

The antineoplastic potential of Adamantan-1-amine sulfate rests on three validated biological mechanisms.

Pillar A: NMDA Receptor Antagonism (Antiproliferative)

Many solid tumors (Small Cell Lung Cancer, Breast, Prostate, Glioblastoma) express functional NMDA receptors (NMDARs). Glutamate signaling through these receptors drives proliferation and migration (invasive phenotype).

-

Mechanism: Amantadine acts as a non-competitive, open-channel blocker of the NMDAR.

-

Outcome: Blockade reduces Calcium (

) influx

Pillar B: Lysosomotropism & Autophagy Inhibition (Chemosensitization)

Cancer cells often upregulate autophagy to survive metabolic stress or chemotherapy (cytoprotective autophagy).

-

Mechanism: Being a lipophilic weak base, Adamantan-1-amine passively diffuses into lysosomes, becomes protonated, and is trapped (ion trapping). This raises lysosomal pH.

-

Outcome: Inhibition of lysosomal proteases (Cathepsins) and blockage of autophagosome-lysosome fusion. This prevents the recycling of cellular components, driving the cell toward apoptosis (Type I cell death) rather than survival.

Pillar C: SSAT-1 Metabolic Hijacking (Diagnostic/Biomarker)

The enzyme Spermidine/spermine

-

Mechanism: SSAT-1 accepts Adamantan-1-amine as a specific substrate, converting it to

-acetylamantadine. -

Utility: High levels of acetylated amantadine in urine/plasma serve as a proxy for high tumor burden or SSAT-1 activity.

Experimental Protocols (Self-Validating Systems)

Note: Ensure all Adamantan-1-amine sulfate stock solutions are prepared in sterile water or DMSO, filtered (0.22 µm), and stored at -20°C. Adjust molarity calculations to account for the sulfate molecular weight (approx. 400.6 g/mol for the bis-amine sulfate).

Protocol 1: Assessment of Autophagy Flux (The "Gold Standard")

Objective: Confirm that Adamantan-1-amine sulfate blocks autophagy at the degradation stage (flux inhibition) rather than inducing it.

Reagents:

-

Cell Line: HepG2 or U-87 MG (Glioblastoma).

-

Treatment: Adamantan-1-amine sulfate (50 µM, 100 µM).

-

Positive Control: Chloroquine (20 µM).

-

Marker: Anti-LC3B antibody, Anti-p62/SQSTM1 antibody.

Workflow:

-

Seeding: Plate

cells/well in 6-well plates; adhere overnight. -

Treatment: Treat cells with Adamantan-1-amine sulfate for 24h.

-

Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Western Blot Analysis:

-

LC3B-II: Look for accumulation. Increased LC3B-II usually signals autophagy induction, BUT if combined with p62 accumulation, it signals blockade.

-

p62/SQSTM1: This protein is degraded by autophagy. If p62 levels increase alongside LC3B-II, the flux is blocked.

-

-

Validation: If LC3B-II increases but p62 decreases, the drug induces autophagy. If both increase , the drug blocks the lysosome (Desired Outcome for Chemosensitization).

Protocol 2: Synergistic Cytotoxicity Assay (Isobologram Analysis)

Objective: Determine if Adamantan-1-amine sulfate potentiates Cisplatin.

Workflow:

-

Seeding: 96-well plate (

cells/well). -

Monotherapy: Determine IC50 for Adamantan-1-amine sulfate and Cisplatin separately using CCK-8 or MTT assay (72h exposure).

-

Combination: Treat cells with fixed ratios of Drug A (Amantadine) and Drug B (Cisplatin) based on their IC50s (e.g., IC50_A + IC50_B, 0.5IC50_A + 0.5IC50_B).

-

Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.

Data Synthesis & Visualization

Table 1: Comparative Efficacy in Oncology Models

Synthesized from general amantadine research; Sulfate salt expected to show bioequivalence once solubilized.

| Cancer Type | Cell Line | Key Mechanism Observed | Outcome | Reference |

| Hepatocellular | HepG2, SMMC-7721 | Cell Cycle Arrest (G0/G1) | Downregulation of Cyclin D1/E; Apoptosis via Bax/Bcl-2 ratio shift.[3][4] | [1] |

| Glioblastoma | U-87 MG, A172 | Autophagy Inhibition | Accumulation of ROS; Mitochondrial depolarization. | [2] |

| Melanoma | A375, SK-MEL-28 | Chemo-potentiation | Synergistic apoptosis when combined with Cisplatin. | [3] |

| Breast/Lung | Clinical Samples | SSAT-1 Acetylation | High urinary | [4] |

Diagram 1: Mechanism of Action (Dual Pathway)

This diagram illustrates how Adamantan-1-amine sulfate targets both the surface receptor (proliferation) and the lysosome (survival).

Caption: Dual-targeting mechanism of Adamantan-1-amine. Left: Surface NMDAR blockade reduces proliferation. Right: Lysosomal trapping inhibits autophagy, forcing apoptotic cell death.

Diagram 2: Experimental Validation Workflow

A logical flow for researchers to validate the sulfate salt efficacy in a new cancer model.

Caption: Strategic workflow for validating Adamantan-1-amine sulfate utility. NMDAR status determines antiproliferative potential; Autophagy status determines combination potential.

References

-

Lan, Z., et al. (2015). "Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro."[5] International Journal of Molecular Medicine.[4][5]

-

Pan, Y., et al. (2024). "Amantadine against glioma via ROS-mediated apoptosis and autophagy arrest." Cell Death & Disease.

-

Krasowska, D., et al. (2019). "Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells." International Journal of Molecular Sciences.

-

Mian, S., et al. (2018). "Use of amantadine as substrate for SSAT-1 activity as a reliable clinical diagnostic assay for breast and lung cancer." Cancer Epidemiology, Biomarkers & Prevention.

-

Stepulak, A., et al. (2014). "NMDA antagonists inhibit the proliferation of human rhabdomyosarcoma cells." Amino Acids.

Sources

- 1. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA Receptor and Its Emerging Role in Cancer | MDPI [mdpi.com]

- 3. International Journal of Molecular Medicine [spandidos-publications.com]

- 4. Anticancer Activity of Amantadine and Evaluation of Its Interactions with Selected Cytostatics in Relation to Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

Technical Monograph: Adamantan-1-amine Sulfate in SARS-CoV-2 Research

Executive Summary

Adamantan-1-amine sulfate (Amantadine Sulfate) is a stable salt form of the primary amine amantadine. Historically utilized as an antiviral for Influenza A (M2 channel blocker) and an NMDA antagonist for Parkinson’s disease, it has emerged as a compound of interest in COVID-19 research.

Its relevance to SARS-CoV-2 is grounded in two distinct hypotheses: (1) Viroporin Inhibition , where it may block the viral Envelope (E) protein ion channel, and (2) Lysosomotropic Action , where it acts as a weak base to buffer endosomal pH, potentially inhibiting pH-dependent proteases (e.g., Cathepsin L) required for viral entry.

Critical Note on Efficacy: While in silico and in vitro electrophysiological data suggest potent ion channel blockade, randomized clinical trials (RCTs) regarding acute COVID-19 treatment have largely shown no benefit in preventing disease progression. However, emerging 2024 data indicates significant potential in managing Post-Acute Sequelae of COVID-19 (Long COVID) , specifically for fatigue and neurocognitive symptoms.

Chemical & Pharmacological Profile

Researchers must distinguish between the common Hydrochloride (HCl) salt and the Sulfate salt.[1] The Sulfate form offers distinct solubility characteristics, often resulting in a slower dissolution profile which may be advantageous for sustained-release formulations in animal models.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Adamantan-1-amine sulfate |

| Active Moiety | 1-Adamantylammonium cation |

| CAS Number | 31377-23-8 |

| Molecular Formula | (C₁₀H₁₇N)₂[2] · H₂SO₄ (Stoichiometry varies; often 2:1) |

| Molecular Weight | ~400.59 g/mol (for 2:1 salt) |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in non-polar solvents.[1] |

| pKa | ~10.1 (Active amine) |

| Stability | Hygroscopic; store desicated at RT.[1][2] Stable in aqueous solution for 24h at 4°C. |

Mechanistic Hypotheses & Pathobiology